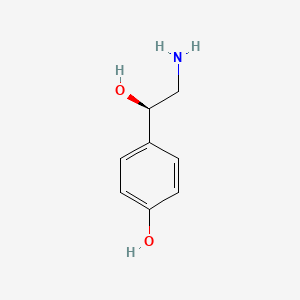
(R)-octopamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is structurally related to norepinephrine and is involved in several physiological processes.
Synthetic Routes and Reaction Conditions:
Reduction of Benzoyl Cyanide: One of the more recent and efficient methods involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4).
Reduction of 2-Nitro-1-phenyl-ethanol: An earlier method includes the reduction of 2-nitro-1-phenyl-ethanol.
Industrial Production Methods:
Enzymatic Synthesis: Phenylethanolamine N-methyltransferase can methylate norepinephrine to produce (R)-octopamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form p-hydroxymandelic acid.
Reduction: It can be reduced from benzoyl cyanide or 2-nitro-1-phenyl-ethanol.
Substitution: The compound can participate in substitution reactions due to its phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products:
Oxidation: p-Hydroxymandelic acid.
Reduction: this compound itself.
Chemistry:
Neurotransmitter Studies: this compound is used to study neurotransmitter functions and pathways in invertebrates.
Biology:
Invertebrate Physiology: It plays a crucial role in the fight or flight response, subordinate behavior, and associative learning in insects.
Medicine:
Cardiovascular Research: The compound is studied for its potential use in treating hypotension and as a cardiotonic.
Industry:
作用機序
(R)-octopamine exerts its effects by binding to adrenergic receptors, particularly in invertebrates . It acts as a neurotransmitter, influencing various physiological responses such as muscle contraction and heart rate regulation . The compound is biosynthesized from tyramine and can be converted to norepinephrine by phenylethanolamine N-methyltransferase .
類似化合物との比較
Norepinephrine: Shares structural similarities and functions as a neurotransmitter in mammals.
Tyramine: A precursor in the biosynthesis of (R)-octopamine.
Dopamine: Another neurotransmitter with a similar structure and function.
Uniqueness: this compound is unique in its role as a neurotransmitter in invertebrates, whereas compounds like norepinephrine and dopamine are more prominent in vertebrates . Its ability to bind to specific adrenergic receptors in invertebrates sets it apart from other phenylethanolamines .
特性
CAS番号 |
876-04-0 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
4-[(1R)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |
InChIキー |
QHGUCRYDKWKLMG-QMMMGPOBSA-N |
SMILES |
C1=CC(=CC=C1C(CN)O)O |
異性体SMILES |
C1=CC(=CC=C1[C@H](CN)O)O |
正規SMILES |
C1=CC(=CC=C1C(CN)O)O |
Key on ui other cas no. |
104-14-3 |
物理的記述 |
Solid |
同義語 |
4-Octopamine alpha-(Aminoethyl)-4-hydroxybenzenemethanol Norsympatol Norsynephrine Octopamine p-Octopamine para-Octopamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















